tert-Butyl (1-methylcyclopropyl)carbamate
Overview
Description
“tert-Butyl (1-methylcyclopropyl)carbamate” is a chemical compound with the molecular formula C9H17NO2 . It has an average mass of 171.237 Da and a monoisotopic mass of 171.125931 Da . This compound is also known by its IUPAC name, 2-Methyl-2-propanyl (1-methylcyclopropyl)carbamate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 171.12600 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 171.23700 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "tert-Butyl (1-methylcyclopropyl)carbamate" . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
As a carbamate compound, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
The N-Boc group in N-Boc-1-methylcyclopropanamine serves as a protecting group for amines in organic synthesis . The Boc group protects amines as less reactive carbamates, making them resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . The Boc group can be removed with mild acid, making it orthogonal to other key protecting groups .
Biochemical Pathways
Given its role as a protecting group in organic synthesis, it is likely involved in various biochemical reactions where protection of amines is required .
Result of Action
The result of the action of tert-Butyl (1-methylcyclopropyl)carbamate is primarily the protection of amines during organic synthesis . This allows for selective reactions to occur without interference from the amine group.
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group is stable under basic conditions but can be removed under acidic conditions . Other environmental factors such as temperature and solvent can also influence the stability and efficacy of this compound.
Properties
IUPAC Name |
tert-butyl N-(1-methylcyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)10-9(4)5-6-9/h5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBAQDPGDFJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666946 | |
Record name | tert-Butyl (1-methylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251661-01-5 | |
Record name | tert-Butyl (1-methylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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